3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC20196974
Molecular Formula: C24H22N4O6S2
Molecular Weight: 526.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N4O6S2 |
|---|---|
| Molecular Weight | 526.6 g/mol |
| IUPAC Name | (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H22N4O6S2/c29-8-10-32-9-6-25-21-16(22(30)27-7-2-1-3-20(27)26-21)12-19-23(31)28(24(35)36-19)13-15-4-5-17-18(11-15)34-14-33-17/h1-5,7,11-12,25,29H,6,8-10,13-14H2/b19-12- |
| Standard InChI Key | JCLODRDPIGGWCF-UNOMPAQXSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=C(N=C5C=CC=CN5C4=O)NCCOCCO)/SC3=S |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=C(N=C5C=CC=CN5C4=O)NCCOCCO)SC3=S |
Introduction
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. It features a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and a benzodioxole group, which contribute to its diverse biological activities.
Structural Features
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Pyrido[1,2-a]pyrimidin-4-one Core: This core structure is known for its biological activity and is often found in compounds with antimicrobial and anticancer properties.
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Thiazolidinone Moiety: Thiazolidinones are recognized for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
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Benzodioxole Group: This group is associated with bioactive properties, enhancing the compound's potential in pharmacology.
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2-(2-Hydroxyethoxy)ethylamino Side Chain: This side chain contributes to the compound's solubility and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
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Condensation Reactions: To form the thiazolidinone core.
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Cyclization Processes: To integrate the pyrimidine and benzodioxole components.
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Functionalization: To introduce the 2-(2-hydroxyethoxy)ethylamino side chain.
Synthetic Pathway Overview:
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Starting Materials: Benzodioxole derivatives, thiazolidinones, and appropriate solvents.
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Reaction Conditions: Controlled conditions such as refluxing in ethanol or acetic acid.
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Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure.
Biological Activities
This compound has been investigated for its potential:
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Antimicrobial Properties: Due to the presence of thiazolidinone and pyrimidine moieties.
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Anticancer Properties: Through interaction with specific molecular targets.
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Mechanism of Action: Likely involves influencing signaling pathways and metabolic processes.
Potential Applications
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Medicinal Chemistry: Due to its diverse biological activities.
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Pharmacology: Potential therapeutic applications based on its structural features.
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Synthetic Organic Chemistry: Versatile in various chemical reactions for modifying properties.
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